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Compound of Interest

Compound Name: 4-Bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
4-Bromo-3-chlorophenol, a halogenated phenol with applications in organic synthesis and as
a potential building block in drug discovery. Due to the limited availability of public experimental
spectra for this specific compound, this document leverages predictive models and
comparative data from structurally similar molecules to offer a robust spectroscopic profile,
encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 4-Bromo-3-chlorophenol,
organized for clarity and ease of comparison. These predictions are based on established
principles of spectroscopy and analysis of data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in
the aromatic region, corresponding to the three protons on the benzene ring. The chemical
shifts are influenced by the electronegativity and positions of the hydroxyl, bromo, and chloro
substituents.
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Predicted Chemical

Predicted Coupling

Proton Shift (5, ppm) Predicted Multiplicity Constant (3, Hz)
H-2 72-74 d ~2.5

H-5 6.9-7.1 dd ~8.5,~2.5

H-6 74-7.6 d ~8.5

OH 5.0-6.0 brs

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to display six unique
signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are

significantly affected by the attached functional groups.

Carbon Predicted Chemical Shift (8, ppm)
C-1 (C-OH) 152 - 156
C-2 116 - 120
C-3 (C-Cl) 133 - 137
C-4 (C-Br) 114 - 118
C-5 123 - 127
C-6 131-135

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-3-chlorophenol will exhibit characteristic absorption bands

corresponding to its functional groups.
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Predicted Absorption Range

Vibrational Mode Intensity
(cm~)
O-H stretch (phenolic) 3200 - 3600 Broad, Strong
C-H stretch (aromatic) 3000 - 3100 Medium
C=C stretch (aromatic) 1450 - 1600 Medium to Strong
C-O stretch (phenolic) 1200 - 1260 Strong
C-Cl stretch 700 - 850 Strong
C-Br stretch 500 - 650 Strong

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-3-chlorophenol is expected to show a distinctive molecular
ion peak cluster due to the isotopic abundances of bromine and chlorine. The fragmentation
pattern will be characteristic of a halogenated phenol.

lon Predicted m/z Notes

Molecular ion cluster reflecting

[M]* 206, 208, 210 .
isotopes of Br and ClI.

[M-H]* 205, 207, 209 Loss of a hydrogen radical.
Loss of carbon monoxide,

[M-COJ* 178, 180, 182 _
typical for phenols.

M-CI* 171,173 Loss of a chlorine radical.

[

[M-Br]* 127,129 Loss of a bromine radical.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid
compound like 4-Bromo-3-chlorophenol.

NMR Spectroscopy
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e Sample Preparation:

o

Accurately weigh 10-20 mg of 4-Bromo-3-chlorophenol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-ds, DMSO-ds) in a clean, dry 5 mm NMR tube.

[¢]

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if

[¢]

necessary.

[¢]

The final solution height in the NMR tube should be approximately 4-5 cm.
o Data Acquisition:

o Acquire *H and **C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o For *H NMR, typical parameters include a 30° pulse width, an acquisition time of 2-4
seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the
sample concentration, but 8-16 scans are generally sufficient.

o For 3C NMR, a proton-decoupled experiment is typically performed with a 45° pulse width,
an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number
of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise
ratio.

o The spectra should be referenced to the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, representative sample of solid 4-Bromo-3-chlorophenol directly onto the
ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.
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o Data Acquisition:

o

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Typically, the spectrum is collected over a range of 4000 to 400 cm~1.

[¢]

A background spectrum of the clean, empty ATR crystal should be recorded and
automatically subtracted from the sample spectrum.

[¢]

Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Introduction:

o For a solid sample like 4-Bromo-3-chlorophenol, direct insertion or a solids probe can be
used.

o Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography
(GC-MS).

e |onization:

o Electron lonization (El) is a common technique for this type of molecule, typically using an
electron energy of 70 eV.

o Data Acquisition:

o The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the
compound, for instance, from m/z 40 to 300.

o The instrument should be calibrated using a known standard.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow for 4-Bromo-3-chlorophenol
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Caption: A workflow for the spectroscopic analysis of 4-Bromo-3-chlorophenol.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-chlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077146#spectroscopic-data-for-4-bromo-3-
chlorophenol-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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